Diethylene glycol diethyl ether

Catalog No.
S563980
CAS No.
112-36-7
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol diethyl ether

CAS Number

112-36-7

Product Name

Diethylene glycol diethyl ether

IUPAC Name

1-ethoxy-2-(2-ethoxyethoxy)ethane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3

InChI Key

RRQYJINTUHWNHW-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Very soluble in ethanol, organic solvents; soluble in ethyl ether
Soluble in hydrocarbons
Infinite /1.0X10+6 mg/L/ solubility water at 25 °C
Solubility in water: very good

Synonyms

1,1’-Oxybis-2-ethoxy-ethane; Ether bis(2-Ethoxyethyl); 1,1’-Oxybis(2-ethoxy)ethane; 1-Ethoxy-2-(2-ethoxyethoxy)ethane; 2-(2-Ethoxyethoxy)-1-ethoxyethane; 2-Ethoxyethyl ether; 3,6,9-Trioxaundecane; B 0767; Bis(2-ethoxyethyl) ether; DEDG; Diethyl Carbi

Canonical SMILES

CCOCCOCCOCC

The exact mass of the compound Diethylene glycol diethyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)6.16 mvery soluble in ethanol, organic solvents; soluble in ethyl ethersoluble in hydrocarbonsinfinite /1.0x10+6 mg/l/ solubility water at 25 °csolubility in water: very good. It belongs to the ontological category of polyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylene glycol diethyl ether (CAS 112-36-7), commonly known as ethyl diglyme, is a fully saturated, aprotic polyether solvent characterized by its high boiling point (189 °C), low viscosity, and exceptional chemical stability. As a dialkyl-capped glycol ether, it provides powerful solvation for both polar and non-polar compounds, including alkali metal cations, owing to its periodic ether linkages. Its aprotic nature and broad liquid range make it a critical solvent for moisture-sensitive organometallic synthesis, advanced battery electrolytes, and high-temperature industrial formulations where lower-boiling or protic solvents fail [1].

Substituting ethyl diglyme with closely related analogs often compromises process safety, regulatory compliance, or chemical compatibility. While protic alternatives like diethylene glycol monoethyl ether share similar physical properties, their reactive hydroxyl groups instantly quench sensitive organometallic reagents and degrade battery anodes. Conversely, substituting with the structurally similar dimethyl ether (diglyme) introduces severe regulatory bottlenecks, as methyl glymes are recognized reproductive toxins restricted from emissive applications. Furthermore, lower-molecular-weight glymes like monoglyme (DME) lack the thermal stability required for high-temperature reactions, suffering from excessive evaporative losses and lower flash points [1].

Thermal Processing Window and Evaporative Stability

Ethyl diglyme exhibits a significantly higher boiling point (189 °C) and higher flash point (71 °C) compared to standard diglyme (162 °C boiling point, 57 °C flash point) and monoglyme (85 °C boiling point). This extended thermal window minimizes evaporative losses during high-temperature synthesis and industrial coating applications [1].

Evidence DimensionBoiling Point and Flash Point
Target Compound DataEthyl diglyme (BP: 189 °C, FP: 71 °C)
Comparator Or BaselineDiglyme (BP: 162 °C, FP: 57 °C)
Quantified Difference+27 °C higher boiling point and superior flash point
ConditionsStandard atmospheric pressure

Enables safer, high-temperature organometallic reactions and reduces solvent loss in emissive industrial formulations.

Regulatory Viability for Emissive Applications

Methyl-capped glymes (such as monoglyme and diglyme) are heavily restricted as recognized reproductive toxins and are generally prohibited in open-loop or emissive applications. In contrast, the ethyl-capped structure of ethyl diglyme mitigates this specific fetotoxicity, making it legally and practically viable for use in digital inks, adhesives, and coatings where methyl glymes cannot be procured [1].

Evidence DimensionReproductive Toxicity / Regulatory Status
Target Compound DataEthyl diglyme (Permitted for emissive applications, lower maternal toxicity)
Comparator Or BaselineDiglyme / Monoglyme (Recognized reproductive toxins, restricted)
Quantified DifferenceAbsence of severe fetotoxicity observed in methyl glymes
ConditionsIndustrial formulation and emissive use cases

Ensures regulatory compliance and worker safety when formulating inks, coatings, and cleaning compounds.

Electrochemical Performance in Next-Generation Batteries

In non-aqueous lithium-air and lithium-sulfur battery research, electrolytes formulated with 1 M LiTFSI in ethyl diglyme (DEGDEE) demonstrate a high ionic conductivity of 4.7 mS/cm at 25 °C. Compared to higher-molecular-weight analogs like tetraglyme (TEGDME) or butyl diglyme (DEGDBE), ethyl diglyme offers a superior balance of low viscosity and high oxidative/reductive stability, leading to better cycling characteristics and Coulombic efficiency [1].

Evidence DimensionIonic Conductivity and Cycling Stability
Target Compound Data1 M LiTFSI in Ethyl diglyme (4.7 mS/cm)
Comparator Or BaselineTetraglyme (TEGDME) or Butyl diglyme (Higher viscosity, lower conductivity)
Quantified DifferenceOptimal conductivity with enhanced stability against nucleophilic attack
Conditions1 M LiTFSI electrolyte at 25 °C in Li-air cells

Provides battery developers with a stable, highly conductive aprotic solvent that outperforms traditional carbonates and viscous glymes.

Aprotic Solvation Power vs. Protic Solvents

Unlike diethylene glycol monoethyl ether, which contains a reactive hydroxyl group, ethyl diglyme is fully etherified (aprotic). This complete capping allows it to efficiently solvate alkali metal cations—thereby increasing anion reactivity—without quenching strong bases, Grignard reagents, or metal hydrides [1].

Evidence DimensionChemical Reactivity / Protic Quenching
Target Compound DataEthyl diglyme (Aprotic, stable to strong bases and alkali metals)
Comparator Or BaselineDiethylene glycol monoethyl ether (Protic, reactive -OH group)
Quantified DifferenceZero reactive hydroxyl groups in ethyl diglyme
ConditionsHighly basic or moisture-sensitive organometallic synthesis

Critical for preventing reagent destruction in Grignard reactions, hydroborations, and alkali metal reductions.

High-Temperature Organometallic Synthesis

Due to its 189 °C boiling point and aprotic stability, it is the optimal solvent for Grignard reactions, metal hydride reductions, and hydroborations that require elevated temperatures without solvent degradation [1].

Advanced Battery Electrolytes

Its high ionic conductivity (4.7 mS/cm with LiTFSI) and stability against superoxide radicals make it a premium solvent choice for lithium-air and lithium-sulfur battery development [2].

Digital Inks and Emissive Coatings

Because it lacks the severe reproductive toxicity of methyl glymes, it serves as a safe, high-solvency carrier for pigments and resins in open-loop emissive applications, preventing printer head clogging [3].

Gas Scrubbing and Purification

Its high boiling point, low vapor pressure, and CO2/COS-philic ether linkages make it highly effective for closed-loop gas purification in petroleum refineries and carbon capture systems [4].

Physical Description

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992)
Liquid; NKRA
Colorless liquid; [Hawley]
COLOURLESS VISCOUS LIQUID.

Color/Form

Colorless liquid

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

162.125594432 Da

Monoisotopic Mass

162.125594432 Da

Boiling Point

372 °F at 760 mmHg (NTP, 1992)
188 °C
189Â °C

Flash Point

130 °F (NTP, 1992)
180 °F (82 °C) (Open Cup)
71Â °C c.c.

Heavy Atom Count

11

Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 5.6

Density

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float
0.907 at 20 °C/4 °C
Relative density (water = 1): 0.91

LogP

0.39 (LogP)
log Kow = 0.39
0.39

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-47.7 °F (NTP, 1992)
-45 °C
-44Â °C

UNII

ZH086O935Z

GHS Hazard Statements

Aggregated GHS information provided by 350 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 350 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 329 of 350 companies with hazard statement code(s):;
H315 (41.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.54 mmHg at 77 °F (NTP, 1992)
0.52 [mmHg]
0.520 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 79

Pictograms

Irritant

Irritant

Other CAS

112-36-7

Wikipedia

Diethylene_glycol_diethyl_ether

Methods of Manufacturing

REACTION OF ETHYLENE GLYCOL MONOETHYL ETHER WITH DIETHYL SULFATE
Glycol ethers are produced by reacting ethylene with alcohols in presence of either acid or base catalysts. Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Ethane, 1,1'-oxybis[2-ethoxy-: ACTIVE

Analytic Laboratory Methods

A monitoring method based on solvent extraction of adsorbed target glymes followed by gas chromatograph-mass spectrometry GC -MS analysis was developed for ... diethylene glycol diethyl ether. The best recoveries of target glymes were achieved when using a combination of sample collection medium of graphitised carbon black (GCB) with a solvent mixture of methylene chloride and methanol (95/5, v/v). Method detection /limit was/ ... 1.5 microg/cu m for diethylene glycol diethyl ether ... . Using this method ... diethylene glycol diethyl ether /was/ ... detected and measured successfully in diluted vehicle exhausts in diesel fuel engine tests.

Clinical Laboratory Methods

Analyte: diethylene glycol diethyl ether; matrix: urine; procedure: gas chromatography with flame ionization detection

Stability Shelf Life

Extremely stable

Dates

Last modified: 08-15-2023

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